3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
CAS No.: 952982-25-1
Cat. No.: VC4231404
Molecular Formula: C14H21FN2O3S
Molecular Weight: 316.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952982-25-1 |
|---|---|
| Molecular Formula | C14H21FN2O3S |
| Molecular Weight | 316.39 |
| IUPAC Name | 3-fluoro-4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C14H21FN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)12-3-4-14(20-2)13(15)9-12/h3-4,9,11,16H,5-8,10H2,1-2H3 |
| Standard InChI Key | BFFUZWWDXKMCAZ-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Introduction
The compound 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic molecule that incorporates several functional groups, including a sulfonamide, a fluorine atom, a methoxy group, and a piperidine ring. This structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.
Synthesis
The synthesis of 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves several steps, including the formation of the sulfonamide linkage and the introduction of the piperidine moiety. A general approach might involve:
-
Preparation of the Sulfonamide Precursor: Starting with a suitable aryl halide or aryl sulfonic acid, the sulfonamide group can be introduced using a sulfonamide-forming reaction.
-
Introduction of the Piperidine Moiety: The 1-methylpiperidin-4-ylmethyl group can be attached via a nucleophilic substitution or reductive amination reaction.
Synthesis Steps
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of sulfonamide precursor | Aryl halide or sulfonic acid, sulfonamide-forming conditions |
| 2 | Introduction of piperidine moiety | Nucleophilic substitution or reductive amination conditions |
Potential Applications
Given its structural features, 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide may have potential applications in various therapeutic areas, including:
-
Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, acting as inhibitors of dihydropteroate synthase in bacteria.
-
Cancer Therapy: The presence of a fluorine atom and a piperidine ring could provide opportunities for targeting specific cancer-related pathways.
-
Neurological Disorders: Piperidine derivatives have been explored for their potential in treating neurological conditions.
Potential Therapeutic Targets
| Therapeutic Area | Potential Targets |
|---|---|
| Antimicrobial | Dihydropteroate synthase |
| Cancer Therapy | Various kinase inhibitors or receptor modulators |
| Neurological Disorders | GABA receptors, serotonin receptors |
Bioactivity Data
| Compound | Bioactivity | IC or MIC |
|---|---|---|
| Related Sulfonamides | Antimicrobial | Varies by strain |
| Fluorinated Analogs | Various targets | Depends on specific target |
Future Directions
-
In Vitro and In Vivo Studies: Conduct thorough bioactivity assays to determine efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Modify the compound to optimize its pharmacological properties.
-
Pharmacokinetic and Pharmacodynamic Analysis: Investigate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume